5-Bromo-N-(cyclobutylmethyl)-2-iodoaniline
Description
5-Bromo-N-(cyclobutylmethyl)-2-iodoaniline is an organic compound that features both bromine and iodine atoms attached to an aniline ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and iodine atoms makes it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
5-bromo-N-(cyclobutylmethyl)-2-iodoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrIN/c12-9-4-5-10(13)11(6-9)14-7-8-2-1-3-8/h4-6,8,14H,1-3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSMBYSUTUSMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CNC2=C(C=CC(=C2)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(cyclobutylmethyl)-2-iodoaniline typically involves the following steps:
Bromination: The starting material, aniline, is first brominated using bromine in the presence of a suitable solvent like acetic acid. This introduces a bromine atom at the 5-position of the aniline ring.
Iodination: The brominated aniline is then subjected to iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid like hydrochloric acid. This introduces an iodine atom at the 2-position.
N-Alkylation: The final step involves the N-alkylation of the iodinated and brominated aniline with cyclobutylmethyl chloride in the presence of a base like potassium carbonate. This introduces the cyclobutylmethyl group at the nitrogen atom of the aniline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(cyclobutylmethyl)-2-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atom or the aromatic ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or iodine atoms.
Oxidation and Reduction: Products with modified oxidation states or reduced aromatic rings.
Coupling Reactions: Complex molecules with extended aromatic systems or new carbon-carbon bonds.
Scientific Research Applications
5-Bromo-N-(cyclobutylmethyl)-2-iodoaniline has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical compounds with anticancer, antiviral, or antibacterial properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions involving bromine and iodine-containing compounds.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(cyclobutylmethyl)-2-iodoaniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodoaniline: Lacks the cyclobutylmethyl group but has similar bromine and iodine substitution.
5-Bromo-N-methyl-2-iodoaniline: Contains a methyl group instead of a cyclobutylmethyl group.
5-Bromo-N-(cyclopropylmethyl)-2-iodoaniline: Contains a cyclopropylmethyl group instead of a cyclobutylmethyl group.
Uniqueness
5-Bromo-N-(cyclobutylmethyl)-2-iodoaniline is unique due to the presence of the cyclobutylmethyl group, which can influence its chemical reactivity and biological activity. The combination of bromine and iodine atoms with the cyclobutylmethyl group provides a distinct structural framework that can be exploited for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
